2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile
Description
Properties
IUPAC Name |
2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJQNWPOJJGPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2COCCC2=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This interaction suggests that the compound may have potential as an anticancer agent by disrupting the mitotic process in cancer cells.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated antiproliferative activity against certain cancer cell lines, indicating its potential to inhibit cell growth and induce apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit tubulin polymerization is a key aspect of its molecular mechanism, as it prevents the formation of microtubules necessary for cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that the compound can maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant biological effects. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s influence on these pathways can provide insights into its potential therapeutic uses and side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions can help optimize the compound’s delivery and efficacy in therapeutic applications .
Biological Activity
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of tetrahydropyranone with diethyl oxalate followed by cyclization with hydrazine hydrate. This method has been optimized to yield high purity and yield (up to 99%) under mild conditions .
Pharmacological Properties
The compound exhibits a range of biological activities, including:
- Antioxidant Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory mediators such as TNF-α and IL-6. For instance, compounds similar to this compound have demonstrated up to 85% inhibition of TNF-α at specific concentrations .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains with lower minimum inhibitory concentrations compared to standard antibiotics like ciprofloxacin and tetracycline .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
| Activity | IC50/Effect | Reference |
|---|---|---|
| Antioxidant | Significant activity | |
| Anti-inflammatory | Up to 85% TNF-α inhibition | |
| Antimicrobial | Lower MIC than ciprofloxacin | |
| COX-2 Inhibition | IC50 values from 0.034 to 0.052 μM |
Case Studies
- In Vivo Studies : One study evaluated the anti-inflammatory effects of a related pyrazole compound in carrageenan-induced edema models in rats. The results indicated a significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .
- Toxicity Assessment : Toxicity evaluations in Swiss albino mice showed that compounds similar to this compound were non-toxic at doses up to 100 mg/kg over a 28-day period. This suggests a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazole ring significantly affect biological activity. Electron-withdrawing groups enhance potency, particularly in anti-inflammatory and antimicrobial activities. Compounds with para-substituents on the aromatic ring showed superior efficacy compared to ortho or meta substitutions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have highlighted the potential of 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile as a promising anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound showed significant activity against breast and lung cancer cells, with IC50 values in the low micromolar range.
1.2 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has shown promise as an inhibitor of certain kinases and phosphodiesterases that are critical in cancer and inflammatory diseases. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
1.3 Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science
2.1 Polymer Chemistry
The compound is being explored for its utility in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices to improve thermal stability and mechanical strength.
2.2 Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being evaluated for use in coatings and adhesives. Its incorporation into formulations can enhance durability and resistance to environmental degradation.
Agrochemicals
3.1 Pesticide Development
The compound has been investigated as a potential pesticide or herbicide due to its biological activity against pests and weeds. Preliminary studies suggest that it can disrupt metabolic processes in target organisms, leading to effective pest control with potentially lower environmental impact compared to traditional pesticides.
3.2 Plant Growth Regulators
Research is ongoing into the use of this compound as a plant growth regulator. Its effects on plant metabolism could lead to enhanced growth rates and improved crop yields under various environmental conditions.
Case Studies
Comparison with Similar Compounds
Key Insights :
- Ring Fusion Position: Pyrano[4,3-c] vs. pyrano[2,3-c] fusion (e.g., ) affects molecular geometry and interaction with biological targets.
- Functional Groups : Carbonitrile (-C≡N) vs. carboxylate ester (-COOEt) () influences solubility and reactivity.
- Heteroatom Substitution: Thiopyrano derivatives () exhibit distinct electronic properties compared to oxygen-containing analogs.
Physicochemical Properties
- Pyrano[2,3-a]carbazole derivatives (e.g., 2c): Higher melting points (282°C) due to extended aromatic systems ().
- Solubility : Carbonitrile groups enhance polarity compared to carboxylate esters (), but ethyl substituents may increase lipophilicity.
Preparation Methods
General Synthetic Strategy
The synthesis of tetrahydropyrano[4,3-c]pyrazole derivatives generally follows a multicomponent reaction (MCR) approach, combining aldehydes or ketones, malononitrile or related active methylene compounds, and hydrazine derivatives or pyrazole precursors. This strategy allows for efficient construction of the fused heterocyclic system in a one-pot or stepwise manner under mild conditions.
Stepwise Preparation Method from Literature
Starting Materials and Key Intermediates
- Tetrahydropyranone (a cyclic ketone) and diethyl oxalate are used as primary raw materials.
- The intermediate 2-oxo-2-(4-oxo tetrahydro-2H-pyran-3-yl) ethyl acetate is generated by reacting tetrahydropyranone with diethyl oxalate under low temperature (-70 to -80 °C) in tetrahydrofuran solvent, catalyzed by lithium bis(trimethylsilyl)amide. This step requires strict temperature control and inert atmosphere (argon protection) to ensure high yield and purity.
Cyclization and Pyrazole Ring Formation
- The intermediate acetate is then reacted with hydrazine hydrate in glacial acetic acid at 20-30 °C, leading to ring closure and formation of ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate . The reaction mixture is stirred overnight to ensure completion. Post-reaction workup involves pH adjustment, extraction, washing, and filtration to isolate the crude product.
Hydrolysis to Final Product
- The ester intermediate is hydrolyzed using aqueous lithium hydroxide in ethanol at 40-60 °C to yield the target 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid or its nitrile analogues, depending on substituents. This step is crucial for converting the ester group to the corresponding acid or nitrile functionality.
Alternative One-Pot Multicomponent Synthesis
Some studies report a one-pot multicomponent synthesis approach for related tetrahydropyrano-pyrazole derivatives, which may be adapted for the 2-ethyl substituted compound:
- A mixture of aromatic aldehyde, malononitrile, and a cyclic ketone (e.g., tetrahydropyranone) is reacted in the presence of a catalyst such as silica-supported dodecatungstophosphoric acid (DTP/SiO2) or urea derivatives.
- The catalyst facilitates proton abstraction and nucleophilic attack steps, leading to dehydration, cyclization, and isomerization to form the fused heterocyclic system in a single step.
- Reaction conditions vary but typically involve mild temperatures (room temperature to 120 °C), various solvents (water, ethanol, PEG-400, DMF), and reaction times from 30 minutes to a few hours.
- This method provides high yields, environmentally friendly conditions, and easy catalyst recovery.
Comparative Data on Catalytic Activity and Yields
| Solvent | Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| Water | DTP/SiO2 | 120 | 45 | Moderate |
| Methanol | DTP/SiO2 | 120 | 50 | Moderate |
| Ethanol | DTP/SiO2 | 120 | 65 | Good |
| PEG-400 | DTP/SiO2 | 120 | 65 | Good |
| DMF | DTP/SiO2 | 60 | 82 | High |
Table 1. Catalytic activity comparison for pyrano-pyrazole synthesis using DTP/SiO2 catalyst under various solvents and conditions.
Mechanistic Insights
- The reaction mechanism involves initial proton abstraction from malononitrile by the catalyst, generating a nucleophilic active methylene species.
- This species attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an intermediate.
- The intermediate undergoes nucleophilic attack on the pyrazole precursor or hydrazine derivative, leading to ring closure.
- Intramolecular cyclization and isomerization steps finalize the fused tetrahydropyrano-pyrazole structure.
Advantages and Challenges
| Aspect | Details |
|---|---|
| Advantages | High yield, mild reaction conditions, environmentally benign solvents, catalyst reuse |
| Challenges | Strict temperature control in initial steps, sensitive reagents (e.g., lithium bis(trimethylsilyl)amide), multi-step purification |
| Scalability | Methods reported are suitable for scale-up with simple purification and cost-effective catalysts |
| Purity | High purity products achieved through controlled reaction and workup procedures |
Summary of Preparation Method
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Tetrahydropyranone + Diethyl oxalate, Li bis(trimethylsilyl)amide, THF, -70 to -80 °C | 2-oxo-2-(4-oxo tetrahydro-2H-pyran-3-yl) ethyl acetate | Requires inert atmosphere, low temp |
| 2 | Hydrazine hydrate, Glacial acetic acid, 20-30 °C, overnight | Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate | Ring closure via cyclization |
| 3 | Aqueous lithium hydroxide, Ethanol, 40-60 °C | 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (or nitrile derivative) | Hydrolysis to final product |
Q & A
Q. What are the common synthetic strategies for preparing pyrano[4,3-c]pyrazole-carbonitrile derivatives, and how do reaction conditions influence yield?
Pyrano[4,3-c]pyrazole-carbonitriles are typically synthesized via multicomponent reactions (MCRs). A representative protocol involves:
- Mixing ethyl acetoacetate (1 mmol) with hydrazine hydrate (1 mmol) to generate a pyrazole intermediate in situ.
- Adding malononitrile (1.1 mmol), benzaldehyde (1 mmol), and a catalyst (e.g., trisodium citrate dihydrate, 10 mol%) in a solvent system (e.g., EtOH/H₂O, 1:1 v/v).
- Stirring at room temperature for 2 hours to achieve cyclization . Yields vary with catalysts and solvents: Ionic liquids like [Et₃NH][HSO₄] improve efficiency (85–92% yields), while aqueous CTACl (cetyltrimethylammonium chloride) systems offer greener alternatives .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole NH₂ at δ 4.2–4.5 ppm) and carbon types (e.g., cyano carbons at ~115 ppm) .
- X-ray crystallography : Confirms bicyclic fused-ring geometry and dihedral angles (e.g., CCDC-971311 for 6-amino-3-methyl-4-phenyl derivatives) .
- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 295 for C₁₅H₁₄N₄O) .
Advanced Research Questions
Q. How can solvent systems and catalysts be optimized to enhance regioselectivity in pyrano-pyrazole synthesis?
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization but may reduce atom economy. Water or ethanol/water mixtures improve sustainability without compromising yield (~75–80%) .
- Catalyst screening : Trisodium citrate dihydrate minimizes byproducts (e.g., aldol adducts) by stabilizing intermediates via hydrogen bonding . Ionic liquids enhance reaction rates via dual acid-base activation .
Q. What computational methods validate the structural and electronic properties of pyrano-pyrazole derivatives?
- DFT calculations : Compare experimental NMR shifts with theoretical values (B3LYP/6-31G(d) basis set) to confirm tautomeric forms and resonance stabilization .
- Crystal packing analysis : Identifies intermolecular interactions (e.g., N–H···N hydrogen bonds) that stabilize the lattice, as seen in CCDC-971311 .
Q. How do substituents on the aryl group affect the compound’s reactivity and physicochemical properties?
Q. What strategies resolve contradictions in reported yields for similar derivatives?
Discrepancies arise from:
- Catalyst loading : Higher CTACl concentrations (15 mol%) improve yields but complicate purification .
- Reaction monitoring : TLC vs. HPLC can lead to differing purity assessments. Cross-validate with MS and elemental analysis .
Methodological Guidelines
Designing a scalable synthesis protocol for academic research:
- Step 1 : Optimize stoichiometry (1:1:1.1 ratio of aldehyde:ethyl acetoacetate:malononitrile).
- Step 2 : Screen catalysts (e.g., ionic liquids vs. organocatalysts) in a high-throughput setup.
- Step 3 : Use green metrics (e.g., E-factor) to evaluate solvent waste .
Troubleshooting crystallization challenges:
- Slow evaporation from ethanol/water (1:1) at 4°C enhances crystal quality.
- Add seed crystals from CCDC-971311 to induce nucleation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
